N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-(4-methylpiperazin-1-yl)acetamide - 1120218-03-2

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-(4-methylpiperazin-1-yl)acetamide

Catalog Number: EVT-3148538
CAS Number: 1120218-03-2
Molecular Formula: C15H21N3O3
Molecular Weight: 291.351
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530)

Compound Description: AZD0530 is a potent, orally bioavailable, dual-specific inhibitor of c-Src and Abl tyrosine kinases. [] It demonstrated promising anti-tumor activity in preclinical studies, including significant tumor growth inhibition in a c-Src-transfected 3T3-fibroblast xenograft model and increased survival in an orthotopic human pancreatic cancer model. []

Relevance: Although AZD0530 possesses a more complex structure than N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-methylpiperazin-1-yl)acetamide, they share the core structural motifs of a 1,3-benzodioxole ring and a 4-methylpiperazine moiety. [] The presence of these shared features suggests potential similarities in their binding properties or pharmacological profiles.

SSR240612 [(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide Hydrochloride]

Compound Description: SSR240612 is a potent and orally active non-peptide antagonist of the bradykinin B1 receptor. [] It demonstrated efficacy in various in vivo models of inflammation and pain, including paw edema, ear edema, and thermal hyperalgesia. []

Relevance: Similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-methylpiperazin-1-yl)acetamide, SSR240612 contains a 1,3-benzodioxole ring system within its structure. [] This shared substructure might contribute to similar physicochemical properties or interactions with biological targets.

4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

Compound Description: VU-29 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). [] It enhances mGluR5 responses by interacting with an allosteric site overlapping with the binding site of 2-methyl-6-(phenylethynyl)pyridine (MPEP), a negative allosteric modulator. []

Relevance: While structurally distinct from N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-methylpiperazin-1-yl)acetamide, VU-29 is mentioned in the context of positive allosteric modulation of mGluRs. [] This information highlights the potential for allosteric modulation as a therapeutic strategy targeting mGluRs, suggesting that N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-methylpiperazin-1-yl)acetamide could potentially interact with similar targets through allosteric mechanisms.

(S)-2-(4-Fluorophenyl)-1-(toluene-4-sulfonyl)pyrrolidine (Ro 67-7476)

Compound Description: Ro 67-7476 is a known positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGluR1). [] It enhances mGluR1 signaling by binding to an allosteric site distinct from the one targeted by CPPHA. []

Relevance: Although structurally dissimilar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-methylpiperazin-1-yl)acetamide, Ro 67-7476 is discussed alongside CPPHA in the context of positive allosteric modulation of mGluRs. [] This parallel highlights the existence of multiple allosteric sites on mGluRs and raises the possibility of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-methylpiperazin-1-yl)acetamide interacting with mGluRs through allosteric mechanisms.

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description: CPPHA is a positive allosteric modulator (PAM) of both mGluR1 and mGluR5, but it interacts with a novel allosteric site distinct from the MPEP site targeted by VU-29. [] Studies involving mutations in the MPEP binding site confirmed that CPPHA's potentiating effects are independent of this allosteric site. []

Relevance: CPPHA is relevant due to its activity as an mGluR PAM acting through a novel site. [] While structurally different from N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-(4-methylpiperazin-1-yl)acetamide, CPPHA's distinct mechanism highlights the potential for diverse allosteric interactions with mGluRs, suggesting that N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-(4-methylpiperazin-1-yl)acetamide might also modulate these receptors through as-yet-uncharacterized mechanisms.

2-(Diethylamino)-N-[4-(2-Fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]acetamide (1)

Compound Description: This compound exhibited antipsychotic-like activity in behavioral tests without directly interacting with dopamine receptors. [] Metabolic conversion to (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (2) likely contributed to its effects. []

Relevance: Although structurally different from N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-(4-methylpiperazin-1-yl)acetamide, both compounds incorporate a di-substituted amine group and an aromatic ring. [] These shared structural features might result in similarities in their physicochemical properties and interactions with biological targets.

(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (2)

Compound Description: This compound is a metabolite of compound 1 and demonstrated both activity in behavioral tests and toxicity. [] Its formation from the parent compound highlights the potential for metabolic transformations to influence pharmacological profiles. []

Relevance: While structurally distinct from N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-(4-methylpiperazin-1-yl)acetamide, compound 2 shares the presence of a fluorine atom on an aromatic ring. [] This shared feature might contribute to similar pharmacological effects or interactions with specific biological targets.

1,3-Dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol (28)

Compound Description: This compound, like known antipsychotic drugs, demonstrated reduced spontaneous locomotion in mice without causing ataxia. [] Unlike typical antipsychotics, it did not exhibit binding to D2 dopamine receptors. []

Relevance: Compound 28, similar to N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-(4-methylpiperazin-1-yl)acetamide, possesses a nitrogen-containing heterocycle. [] This structural similarity might indicate comparable pharmacological profiles or interactions with specific biological targets.

4-[(3-Chlorophenyl)iminomethyl]-1,3-dimethyl-1H-pyrazol-5-ol (41)

Compound Description: This compound inhibited conditioned avoidance responding in rats and monkeys but did not induce dystonic movements in a primate model of extrapyramidal side effects. [] This profile suggests potential antipsychotic activity with reduced motor side effects. []

Relevance: Structurally distinct from N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-(4-methylpiperazin-1-yl)acetamide, compound 41 shares the presence of a chlorine atom on an aromatic ring. [] This common feature might contribute to overlapping pharmacological effects or interactions with specific biological targets.

1,3-Dimethyl[1]benzopyrano[2,3-c]pyrazol-4-(1H)-one (65)

Compound Description: This compound resulted from an unexpected ring-closure reaction during attempts to synthesize the 2-fluorophenyl analogue of compound 2. [] Its formation highlights the potential for unexpected chemical transformations during synthesis, leading to derivatives with distinct structures and properties. []

Relevance: Compound 65 shares a structural similarity with N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-(4-methylpiperazin-1-yl)acetamide in that both molecules contain a benzodioxole moiety. [] This shared substructure suggests possible similarities in their chemical reactivity or interactions with certain biological targets.

Properties

CAS Number

1120218-03-2

Product Name

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-(4-methylpiperazin-1-yl)acetamide

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methylpiperazin-1-yl)acetamide

Molecular Formula

C15H21N3O3

Molecular Weight

291.351

InChI

InChI=1S/C15H21N3O3/c1-17-4-6-18(7-5-17)10-15(19)16-9-12-2-3-13-14(8-12)21-11-20-13/h2-3,8H,4-7,9-11H2,1H3,(H,16,19)

InChI Key

FYTQTJHBPUJKPG-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC(=O)NCC2=CC3=C(C=C2)OCO3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.